VEGFR2 Phosphorylation Inhibition: Parent Scaffold Activity and Halido-Substituted Comparator Data
The parent ligand L1 (2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole) forms the core of a series of halido-substituted derivatives (L2: 4-Cl; L3: 4-Br; L4: 4-I) evaluated for VEGFR2 phosphorylation inhibition. While direct IC₅₀ values for L1 alone are not reported, the study demonstrates that halido-substituted ligands L2 and L4 significantly inhibit VEGFR2 phosphorylation in vitro [1]. The unsubstituted parent L1 is essential for establishing the baseline electronic and steric properties of the ligand series; substitution at the 4-position of the pyrazole ring enhances the inhibitory effect, indicating that the parent compound provides a tunable scaffold for optimization. Additionally, Ru(II) complexes incorporating L1 and its derivatives exhibit cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with IC₅₀ values in the range of 9–12 μM [1].
| Evidence Dimension | VEGFR2 phosphorylation inhibition |
|---|---|
| Target Compound Data | Parent scaffold L1; forms Ru(II) complexes with cytotoxicity IC₅₀ 9–12 μM (MDA-MB-231 cells) |
| Comparator Or Baseline | Halido-substituted ligands L2 (4-Cl) and L4 (4-I); show significant VEGFR2 phosphorylation inhibition (qualitative enhancement over unsubstituted parent) |
| Quantified Difference | Quantitative inhibition values for L1 not reported; L2 and L4 demonstrate observable inhibition in vitro; Ru(II)-L1 complexes achieve cytotoxicity IC₅₀ 9–12 μM |
| Conditions | In vitro VEGFR2 phosphorylation assay; MDA-MB-231 triple-negative breast cancer cell line |
Why This Matters
This evidence establishes L1 as the unsubstituted reference point for SAR studies in VEGFR2-targeting metallodrug development, where procurement of the pure parent compound is critical for controlled experimentation.
- [1] Chakraborty A, Roy S, Chakraborty MP, Saha Roy S, Purkait K, Koley TS, Das R, Acharya M, Mukherjee A. Cytotoxic Ruthenium(II) Complexes of Pyrazolylbenzimidazole Ligands That Inhibit VEGFR2 Phosphorylation. Inorg Chem. 2021;60(23):18379-18394. doi:10.1021/acs.inorgchem.1c02979. View Source
